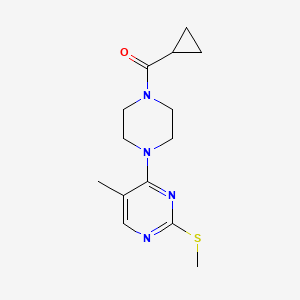

4-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine” is a complex organic molecule. Based on its name, it contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring and a piperazine ring, both of which are common structures in organic chemistry .Wissenschaftliche Forschungsanwendungen

- Compound X has shown promise as an anticancer agent. Researchers have explored its ability to inhibit specific enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP). By interfering with DNA repair mechanisms, it may enhance the efficacy of chemotherapy and radiation therapy in cancer treatment .

- As mentioned earlier, Compound X targets PARP, a crucial enzyme in DNA damage response. PARP inhibitors have gained prominence in cancer therapy due to their potential to sensitize cancer cells to DNA-damaging agents. Investigating the specific interactions between Compound X and PARP isoforms could lead to novel therapeutic strategies .

- PARP activation plays a role in neurodegenerative conditions like Alzheimer’s disease and Parkinson’s disease. Researchers have explored PARP inhibitors, including Compound X , as potential neuroprotective agents. Understanding their impact on neuronal survival and DNA repair pathways is critical for developing effective treatments .

- PARP activity influences immune responses and inflammation. Compound X may modulate immune cell function by affecting PARP-mediated signaling pathways. Investigating its impact on cytokine production, macrophage polarization, and T-cell responses could reveal valuable insights .

- PARP inhibitors have been studied in cardiovascular diseases, including ischemia-reperfusion injury and heart failure. Compound X might protect cardiac tissue by preventing excessive DNA damage during oxidative stress. Further research is needed to elucidate its cardioprotective mechanisms .

- Researchers have synthesized various analogs of Compound X to explore structure-activity relationships. Understanding how specific modifications affect its biological activity can guide drug design. Additionally, crystallographic studies of its binding to PARP domains provide valuable insights for rational drug development .

Anticancer Research

PARP Inhibition

Neurodegenerative Diseases

Inflammation and Immune Response

Cardiovascular Health

Chemical Biology and Medicinal Chemistry

Eigenschaften

IUPAC Name |

cyclopropyl-[4-(5-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4OS/c1-10-9-15-14(20-2)16-12(10)17-5-7-18(8-6-17)13(19)11-3-4-11/h9,11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARBEQXYHZTTNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N2CCN(CC2)C(=O)C3CC3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6441507.png)

![6-cyclopropyl-5-fluoro-2-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6441508.png)

![3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441533.png)

![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441543.png)

![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441545.png)

![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441549.png)

![3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441553.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide](/img/structure/B6441560.png)

![1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441563.png)

![1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441571.png)

![3-{4-[2-(propan-2-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441574.png)

![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)

![3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441591.png)